Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate
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Overview
Description
Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 2,3-dichlorophenyl group attached to a hexanoate chain with an oxo group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate typically involves the esterification of 6-(2,3-dichlorophenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the oxo group can yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or phenyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: 6-(2,3-dichlorophenyl)-6-oxohexanoic acid.
Reduction: Ethyl 6-(2,3-dichlorophenyl)-6-hydroxyhexanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-(2,3-Dichlorophenyl)-6-oxohexanoic acid: The carboxylic acid analog of the ester.
Ethyl 6-(2,3-dichlorophenyl)-6-hydroxyhexanoate: The reduced form of the ester.
2,3-Dichlorophenylpiperazine: A structurally related compound with different functional groups.
Uniqueness: Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate is unique due to its specific ester functional group and the presence of the 2,3-dichlorophenyl moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2O3/c1-2-19-13(18)9-4-3-8-12(17)10-6-5-7-11(15)14(10)16/h5-7H,2-4,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMZXRZAFFQFJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(C(=CC=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645742 |
Source
|
Record name | Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-89-4 |
Source
|
Record name | Ethyl 2,3-dichloro-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898777-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(2,3-dichlorophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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